2-Iodo-1-(phenylsulfonyl)-1H-pyrrole
Description
Significance of Pyrrole (B145914) Scaffolds in Organic Synthesis and Medicinal Chemistry
The pyrrole scaffold is a privileged structural motif found in a vast array of biologically active natural products and synthetic pharmaceuticals. cdnsciencepub.comnih.gov Its presence is critical to the function of essential biological molecules, including heme, chlorophyll, and vitamin B12. nih.gov In medicinal chemistry, pyrrole derivatives have demonstrated a wide spectrum of pharmacological activities, serving as core components in drugs with antibacterial, antiviral, anticancer, anti-inflammatory, and enzyme-inhibiting properties. researchgate.net The versatility of the pyrrole ring allows it to be a pharmacophore unit that can be readily modified, enabling chemists to fine-tune the biological activity and pharmacokinetic properties of lead compounds. researchgate.netnih.gov This has made the development of synthetic methods for creating substituted pyrroles a major focus of research. cdnsciencepub.com
The Role of N-Phenylsulfonyl Protection in Pyrrole Functionalization
Direct functionalization of the pyrrole ring can be challenging due to its high electron density and propensity for polymerization under acidic conditions. The introduction of an N-phenylsulfonyl group serves as an effective solution to these challenges. chemicalbook.com This group acts as a robust N-protecting group that can be readily installed and later removed under mild alkaline conditions. researchgate.net More importantly, it functions as a powerful directing group that profoundly alters the standard reactivity of the pyrrole core. chemicalbook.com
The N-phenylsulfonyl group is strongly electron-withdrawing. This characteristic significantly reduces the electron density of the pyrrole ring, thereby deactivating it towards electrophilic attack compared to N-unsubstituted or N-alkyl pyrroles. This deactivation enhances the stability of the pyrrole ring and prevents undesirable side reactions like polymerization. researchgate.net The electron-withdrawing nature of the sulfonyl group stabilizes the LUMO (Lowest Unoccupied Molecular Orbital) levels of the pyrrole system through weak π-bonding interactions. This modulation of the electronic structure is fundamental to controlling its reactivity in substitution reactions.
Perhaps the most significant aspect of the N-phenylsulfonyl group is its ability to control the regioselectivity of electrophilic substitution. While N-alkyl pyrroles typically undergo electrophilic substitution preferentially at the C2 (alpha) position, the N-phenylsulfonyl group can direct substitution to the C3 (beta) position. This effect is highly dependent on the specific reaction conditions, particularly the choice of Lewis acid catalyst.
For instance, the Friedel-Crafts acylation of 1-(phenylsulfonyl)pyrrole (B93442) can be selectively tuned. The use of a hard Lewis acid like aluminum chloride (AlCl₃) strongly favors the formation of the 3-acyl derivative. In contrast, employing a softer Lewis acid such as boron trifluoride etherate (BF₃·OEt₂) leads predominantly to the 2-acyl product. researchgate.net This tunable regioselectivity provides a powerful synthetic route to otherwise difficult-to-access 3-substituted pyrroles.
However, this regiospecificity is not universal across all electrophilic substitutions. While acetylation and benzoylation show strong C3-directing effects, other reactions may yield mixtures of C2 and C3 isomers or even favor C2 substitution. researchgate.net For example, Friedel-Crafts tert-butylation affords the 3-tert-butyl product, whereas ethylation and isopropylation result in mixtures. researchgate.net Notably, direct iodination of 1-(phenylsulfonyl)pyrrole using reagents like periodic acid/iodine (HIO₃/I₂) has been reported to be unsuccessful, highlighting the challenges in synthesizing specific halogenated derivatives like 2-Iodo-1-(phenylsulfonyl)-1H-pyrrole via direct electrophilic attack. cdnsciencepub.com This difficulty underscores the nuanced interplay between the directing group, the electrophile, and the reaction conditions.
| Reaction | Catalyst | Major Product | Reference |
|---|---|---|---|
| Acetylation | AlCl₃ | 3-Acetyl-1-(phenylsulfonyl)pyrrole | researchgate.net |
| Acetylation | BF₃·OEt₂ | 2-Acetyl-1-(phenylsulfonyl)pyrrole | researchgate.net |
| Benzoylation | AlCl₃ | 3-Benzoyl-1-(phenylsulfonyl)pyrrole | researchgate.net |
| tert-Butylation | AlCl₃ | 3-tert-Butyl-1-(phenylsulfonyl)pyrrole | researchgate.net |
| Ethylation | AlCl₃ | Mixture of 2- and 3-ethyl derivatives | researchgate.net |
| Iodination | HIO₃/I₂ | No reaction | cdnsciencepub.com |
The compound this compound, therefore, represents a challenging synthetic target via direct methods. Its potential utility as a synthetic intermediate, particularly in modern cross-coupling reactions where an iodo-substituent can serve as a versatile handle, makes the development of alternative synthetic routes an area of interest in organic chemistry.
Structure
3D Structure
Properties
IUPAC Name |
1-(benzenesulfonyl)-2-iodopyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8INO2S/c11-10-7-4-8-12(10)15(13,14)9-5-2-1-3-6-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZAPOLRPZWIPFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC=C2I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8INO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Iodo 1 Phenylsulfonyl 1h Pyrrole
Direct Iodination Strategies for 1-(Phenylsulfonyl)-1H-pyrrole
Direct iodination of 1-(phenylsulfonyl)-1H-pyrrole presents a challenge due to the electron-withdrawing nature of the phenylsulfonyl group, which deactivates the pyrrole (B145914) ring towards electrophilic substitution. Early attempts at direct iodination using methods such as a combination of periodic acid and iodine (HIO₃/I₂) were reported to be unsuccessful, highlighting the reduced reactivity of the N-sulfonylated pyrrole ring. nih.gov
A more effective strategy for the direct C2-iodination of 1-(phenylsulfonyl)-1H-pyrrole involves a deprotometalation-iodolysis sequence. This method utilizes a strong base to selectively remove a proton from the C2 position of the pyrrole ring, creating a potent nucleophile that subsequently reacts with an iodine source.
One such approach is deprotolithiation, where a strong lithium amide base, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP), is used to generate the 2-lithio derivative of 1-(phenylsulfonyl)-1H-pyrrole. This intermediate is then quenched with an electrophilic iodine source, like molecular iodine (I₂), to yield the desired 2-iodo product. This method is particularly effective as it overcomes the deactivation of the ring by the phenylsulfonyl group. The reaction is typically carried out in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF), at low temperatures to ensure regioselectivity and prevent side reactions. nih.gov
| Step | Reagents and Conditions | Purpose |
| Deprotonation | Lithium diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP), Tetrahydrofuran (THF), Low Temperature (e.g., -25 °C to -78 °C) | Regioselective removal of the proton at the C2 position of the pyrrole ring to form a highly reactive lithiated intermediate. |
| Iodination | Molecular Iodine (I₂) | Introduction of the iodine atom at the C2 position by quenching the lithiated intermediate. |
This deprotometalation-iodolysis strategy provides a reliable and regioselective route to 2-Iodo-1-(phenylsulfonyl)-1H-pyrrole, effectively bypassing the challenges associated with direct electrophilic iodination of the deactivated pyrrole ring.
Multi-Step Synthesis Approaches to the this compound Core
Multi-step syntheses offer alternative pathways to this compound, allowing for greater flexibility in the introduction of substituents and the construction of the core structure. These approaches can be designed in various ways, primarily differing in the sequence of pyrrole ring formation, N-sulfonylation, and C2-iodination.
A common multi-step approach begins with the synthesis of the pyrrole ring itself. The Paal-Knorr pyrrole synthesis is a classic and versatile method for this purpose. organic-chemistry.org This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. In the context of synthesizing the target molecule, one could envision a modified Paal-Knorr reaction or other pyrrole syntheses to first form a pyrrole precursor.
Following the formation of the pyrrole ring, the next step is the introduction of the phenylsulfonyl group at the nitrogen atom. This is typically achieved by reacting the pyrrole with benzenesulfonyl chloride in the presence of a base. organic-chemistry.org The final step in this sequence is the iodination at the C2 position. As discussed in the direct iodination section, the most effective method for this transformation on the N-phenylsulfonylated pyrrole is through deprotometalation-iodolysis.
A representative sequence is outlined below:
| Step | Reaction Type | Typical Reagents | Intermediate/Product |
| 1 | Pyrrole Ring Formation (e.g., Paal-Knorr) | 1,4-Dicarbonyl compound, Amine/Ammonia | Substituted or unsubstituted pyrrole |
| 2 | N-Sulfonylation | Benzenesulfonyl chloride, Base (e.g., NaH, pyridine) | 1-(Phenylsulfonyl)-1H-pyrrole |
| 3 | C2-Iodination | Strong base (e.g., LDA), Molecular Iodine (I₂) | This compound |
The synthesis of the starting material, 1-(phenylsulfonyl)-1H-pyrrole, can be accomplished through the reaction of pyrrole with benzenesulfonyl chloride. Various bases and reaction conditions can be employed for this N-sulfonylation step. Once 1-(phenylsulfonyl)-1H-pyrrole is obtained, the crucial C2-iodination is carried out. As established, direct electrophilic iodination is problematic. Therefore, the deprotometalation-iodolysis approach remains the most viable and strategic method for the introduction of the iodine atom at the desired position.
This strategic approach prioritizes the formation of the stable and readily prepared 1-(phenylsulfonyl)-1H-pyrrole intermediate, which then undergoes a highly regioselective iodination to furnish the final product. The success of this strategy hinges on the efficiency and selectivity of the deprotometalation step, which effectively directs the iodine to the C2 position.
Reactivity and Transformational Chemistry of 2 Iodo 1 Phenylsulfonyl 1h Pyrrole
Cross-Coupling Reactions Involving the C2-Iodo Moiety
The carbon-iodine bond at the C2 position of 2-Iodo-1-(phenylsulfonyl)-1H-pyrrole is a key functional handle for introducing molecular complexity. This section explores various palladium-catalyzed and transition-metal-free cross-coupling methodologies that leverage this reactivity.
Palladium-Catalyzed C-C Bond Forming Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and this compound serves as a competent substrate in several of these transformations. The electron-withdrawing nature of the phenylsulfonyl group is thought to facilitate the initial oxidative addition step in the catalytic cycle.
The Suzuki-Miyaura coupling, which forges a carbon-carbon bond between an organohalide and an organoboron compound, has been applied to pyrrole (B145914) derivatives. While specific studies detailing the Suzuki-Miyaura coupling of this compound are not extensively documented in readily available literature, general protocols for similar N-protected halopyrroles provide insight into feasible reaction conditions. For instance, the coupling of N-protected bromopyrroles with arylboronic acids often employs a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, a base like Na₂CO₃ or Cs₂CO₃, and a solvent system typically consisting of a mixture of an organic solvent (e.g., dioxane, DME) and water. nih.govnih.gov The reactions are generally heated to ensure efficient conversion. The N-phenylsulfonyl group is expected to be stable under these conditions. nih.gov The successful coupling of various N-protected 5-bromoindazoles with N-Boc-2-pyrroleboronic acid using Pd(dppf)Cl₂ and K₂CO₃ in aqueous DME at 80°C suggests that similar conditions could be effective for this compound.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halogenated N-Protected Heterocycles
| Entry | Halogenated Substrate | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromo-SEM-protected pyrrole | Phenylboronic acid | Pd(PPh₃)₄ (10) | Cs₂CO₃ | Dioxane/H₂O | 90 | >95 |
| 2 | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (10) | K₂CO₃ | DME/H₂O | 80 | High |
| 3 | Unprotected 3-chloroindazole | Phenylboronic acid | Pd₂(dba)₃/XPhos | K₃PO₄ | Dioxane/H₂O | 100 | Modest |
Note: This table is illustrative of conditions used for similar substrates and not specific experimental data for this compound.
Table 2: General Conditions for Sonogashira Coupling of Iodoarenes
| Entry | Iodoarene | Alkyne | Pd Catalyst | Cu Catalyst | Base | Solvent | Temp |
| 1 | Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | rt |
| 2 | 4-Iodotoluene | Phenylacetylene | Pd on alumina | Cu₂O on alumina | - | THF-DMA | 75°C |
| 3 | o-Iodoanilines | Terminal Alkynes | (PPh₃)₂CuBH₄ | None | DBU | Ethanol | 120°C |
Note: This table presents general conditions and is not based on specific experimental results for this compound.
The Stille coupling involves the reaction of an organohalide with an organotin compound, catalyzed by palladium. This method is known for its tolerance of a wide variety of functional groups. Recently, pyrrolylsulfonium salts have been introduced as effective pseudohalide coupling partners in Stille couplings, showcasing the utility of the sulfonyl group in facilitating such reactions. rsc.org While specific examples for this compound are not explicitly detailed, the general methodology for Stille couplings of halo-N-sulfonylpyrroles has been established. rsc.org These reactions typically employ a palladium catalyst, such as Pd₂(dba)₃, often in combination with a ligand like triphenylarsine, and are conducted in a solvent like DMF at elevated temperatures. The use of a copper(I) co-catalyst can sometimes enhance the reaction rate and selectivity. rsc.org
Table 3: Conditions for Stille Coupling of a Pyrrolylsulfonium Salt
| Entry | Pyrrole Substrate | Stannane | Pd Source (mol%) | Ligand | Additive | Solvent | Temp (°C) | Yield (%) |
| 1 | Diphenyl(N-(p-toluenesulfonyl)-1H-pyrrol-3-yl)sulfonium triflate | (4-methoxyphenyl)tributylstannane | Pd₂(dba)₃ (2) | AsPh₃ | CuI | DMF | 50 | 84 |
Note: This table is based on a related pyrrolylsulfonium salt and serves as a model for the potential reactivity of this compound in Stille couplings.
The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. nih.gov This reaction is a versatile method for the synthesis of substituted alkenes. Studies on the Heck-Mizoroki reaction of 1-protected-4-iodo-1H-pyrazoles with various alkenes have demonstrated the feasibility of such couplings with iodo-substituted nitrogen heterocycles. clockss.org Typical conditions involve a palladium catalyst like Pd(OAc)₂, a phosphine (B1218219) ligand such as P(OEt)₃, and a base like triethylamine (B128534) in a polar aprotic solvent like DMF. clockss.org The reaction of this compound with alkenes such as acrylates or styrenes under similar conditions would be expected to yield the corresponding 2-alkenyl-1-(phenylsulfonyl)-1H-pyrroles. Intramolecular Heck reactions of C2-tethered pyrroles have also been reported to proceed efficiently. researchgate.netsioc-journal.cn
Table 4: Representative Conditions for Heck Coupling of Iodo-Substituted Heterocycles
| Entry | Iodo-Heterocycle | Alkene | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Iodo-1-trityl-1H-pyrazole | Methyl acrylate | Pd(OAc)₂ (1) | P(OEt)₃ (4) | Et₃N | DMF | 80 | 95 |
| 2 | 4-Iodo-1-trityl-1H-pyrazole | Styrene | Pd(OAc)₂ (5) | P(OEt)₃ (10) | Et₃N | DMF | 80 | 44 |
Note: This table illustrates conditions used for a similar iodo-substituted heterocycle and does not represent specific data for this compound.
Transition Metal-Free Cross-Coupling Methodologies
In recent years, there has been a growing interest in developing transition-metal-free cross-coupling reactions as more sustainable and cost-effective alternatives to traditional palladium-catalyzed methods. These reactions often proceed via different mechanistic pathways, such as those involving radical intermediates or hypervalent iodine species. beilstein-journals.orgbeilstein-journals.org
For instance, the arylation of nitrogen-containing heterocycles can be achieved using diaryliodonium salts under metal-free conditions. beilstein-journals.org While these methods have not been specifically reported for this compound, the development of transition-metal-free sulfonylation of 1-iodopyrrolo[1,2-a]quinoxalines suggests the potential for analogous C-C bond-forming reactions. researchgate.net Another approach involves the use of strong bases like potassium tert-butoxide in the presence of a ligand such as 1,10-phenanthroline (B135089) to promote intramolecular C-H arylation of N-(2-iodobenzyl)indoles. nih.gov Such methodologies could potentially be adapted for intermolecular couplings involving this compound. The exploration of these transition-metal-free alternatives for the functionalization of this compound represents a promising area for future research.
Carbon-Heteroatom (C-N, C-S, C-O) Bond Formations via Cross-Coupling
The carbon-iodine bond at the C2 position of this compound is a prime site for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-heteroatom bonds. These transformations are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures.
C-N Bond Formation: The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. wikipedia.org While specific examples utilizing this compound are not extensively documented in readily available literature, the general applicability of this reaction to aryl and heteroaryl halides suggests its feasibility. In a typical Buchwald-Hartwig reaction, a palladium catalyst, in conjunction with a suitable phosphine ligand and a base, would be employed to couple the iodo-pyrrole with a primary or secondary amine or aniline. The choice of ligand is crucial for the efficiency of the catalytic cycle. wikipedia.orgrug.nl For instance, sterically hindered biaryl phosphine ligands have proven effective in a wide range of amination reactions.
C-S and C-O Bond Formation: The Ullmann condensation and related copper-catalyzed cross-coupling reactions are classic methods for the formation of carbon-sulfur and carbon-oxygen bonds. nih.govorganic-chemistry.org These reactions typically involve the coupling of an aryl halide with a thiol or a phenol (B47542) in the presence of a copper catalyst and a base, often at elevated temperatures. The reaction of this compound with various thiols or phenols would be expected to yield the corresponding 2-thioaryl- or 2-aryloxy-1-(phenylsulfonyl)-1H-pyrroles. Modern variations of the Ullmann reaction often employ ligands to facilitate the coupling under milder conditions.
| Coupling Reaction | Heteroatom Source | Expected Product | Catalyst System (General) |
| Buchwald-Hartwig Amination | Primary/Secondary Amine, Aniline | 2-Amino-1-(phenylsulfonyl)-1H-pyrrole derivative | Palladium catalyst, Phosphine ligand, Base |
| Ullmann Condensation (Thiol) | Thiol | 2-(Arylthio)-1-(phenylsulfonyl)-1H-pyrrole | Copper catalyst, Base |
| Ullmann Condensation (Phenol) | Phenol | 2-(Aryloxy)-1-(phenylsulfonyl)-1H-pyrrole | Copper catalyst, Base |
Nucleophilic Substitution Reactions at the C2 Position
Direct nucleophilic aromatic substitution (SNAr) at the C2 position of this compound, where iodide acts as the leaving group, is another potential pathway for functionalization. The strong electron-withdrawing nature of the phenylsulfonyl group deactivates the pyrrole ring towards electrophilic attack but can activate it for nucleophilic substitution, particularly at the positions ortho and para to the sulfonyl group's point of attachment to the nitrogen. However, for the C2 position, the success of SNAr reactions is highly dependent on the nature of the nucleophile and the reaction conditions.
Strong nucleophiles, such as alkoxides and thiolates, could potentially displace the iodide. The reaction would proceed through a Meisenheimer-like intermediate, where the negative charge is stabilized by the electron-withdrawing phenylsulfonyl group. While direct experimental evidence for this compound is scarce, related systems in thiophene (B33073) chemistry demonstrate the feasibility of such transformations. nih.gov
Electrophilic Functionalization Studies of this compound
Regioselective Electrophilic Attack on the Pyrrole Ring
Electrophilic aromatic substitution is a characteristic reaction of pyrroles. However, the substituents on the ring, in this case, the iodine at C2 and the phenylsulfonyl group on the nitrogen, exert significant directing effects. The pyrrole ring itself is π-excessive, favoring electrophilic attack at the α-positions (C2 and C5). stackexchange.com
Influence of the Phenylsulfonyl Group on Electrophilic Reactivity
The N-phenylsulfonyl group plays a crucial role in modulating the reactivity of the pyrrole ring. Its strong electron-withdrawing character significantly reduces the electron density of the pyrrole system, making it less susceptible to electrophilic attack compared to N-unsubstituted or N-alkylated pyrroles. This deactivating effect can be advantageous in controlling reactions and preventing polymerization, which is a common side reaction in pyrrole chemistry under strongly acidic conditions.
Furthermore, the phenylsulfonyl group can influence the regioselectivity of electrophilic substitution. While it deactivates the entire ring, the deactivation is most pronounced at the positions adjacent to the nitrogen (C2 and C5). However, the inherent high reactivity of the α-positions of the pyrrole ring often overrides this deactivating influence, leading to substitution at the available C5 position.
Organometallic Reactions and Directed Metalation Strategies
Lithium-Halogen Exchange Processes
The carbon-iodine bond in this compound is susceptible to lithium-halogen exchange. This reaction involves treating the iodo-pyrrole with an organolithium reagent, typically n-butyllithium or tert-butyllithium, at low temperatures. researchgate.netharvard.edu The exchange results in the formation of a highly reactive 2-lithio-1-(phenylsulfonyl)-1H-pyrrole intermediate.
This organolithium species can then be trapped with a variety of electrophiles to introduce a wide range of functional groups at the C2 position. This two-step sequence provides a powerful and versatile method for the synthesis of 2-substituted-1-(phenylsulfonyl)-1H-pyrroles that may not be accessible through other routes. The success of this process relies on the rapid trapping of the organolithium intermediate to prevent potential side reactions, such as decomposition or reaction with the solvent.
| Reagent | Intermediate | Subsequent Electrophile (E+) | Product |
| n-BuLi or t-BuLi | 2-Lithio-1-(phenylsulfonyl)-1H-pyrrole | Aldehydes, Ketones, Esters, CO2, Alkyl halides, etc. | 2-E-1-(phenylsulfonyl)-1H-pyrrole |
In addition to lithium-halogen exchange, directed ortho-metalation (DoM) is another strategy for the regioselective functionalization of aromatic rings. uwindsor.cawikipedia.org The phenylsulfonyl group can act as a directed metalation group (DMG), facilitating the deprotonation of an adjacent position by an organolithium reagent. For 1-(phenylsulfonyl)pyrrole (B93442), this would typically lead to lithiation at the C2 position. The presence of iodine at C2 in the target molecule makes lithium-halogen exchange the more probable and efficient pathway for generating the C2-lithiated species.
Directed Ortho-Metalation (DoM) Approaches
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. The reaction relies on a directing metalation group (DMG) that coordinates to an organolithium base, facilitating deprotonation at an adjacent position. organic-chemistry.orgwikipedia.org The N-phenylsulfonyl group is recognized as a strong DMG, capable of directing lithiation. organic-chemistry.org
For N-protected pyrroles, the kinetic acidity of the α-protons (at C-2 and C-5) is significantly higher than that of the β-protons (C-3 and C-4). Consequently, metalation of 1-(phenylsulfonyl)-1H-pyrrole with strong bases like n-butyllithium (n-BuLi) occurs almost exclusively at the C-2 position. uwindsor.caresearchgate.net
In the case of this compound, the C-2 position is already substituted. This leads to two primary competing reaction pathways when treated with an organolithium reagent:
Deprotonation at C-5: The N-phenylsulfonyl group can still direct the organolithium base to deprotonate the remaining α-position, C-5. This would result in the formation of 2-iodo-1-(phenylsulfonyl)-1H-pyrrol-5-yllithium, which can then be trapped with various electrophiles to yield 2,5-disubstituted pyrrole derivatives.
Iodine-Lithium Exchange: The carbon-iodine bond at the C-2 position is susceptible to halogen-metal exchange with organolithium reagents. This reaction is often very fast, especially at low temperatures, and would generate 1-(phenylsulfonyl)-1H-pyrrol-2-yllithium. This species can subsequently react with electrophiles to introduce a substituent at the C-2 position, replacing the iodine atom.
The outcome of the reaction is highly dependent on the specific conditions, including the choice of organolithium reagent (n-BuLi, s-BuLi, t-BuLi), solvent, temperature, and the presence of additives like N,N,N',N'-tetramethylethylenediamine (TMEDA). Generally, halogen-metal exchange is favored at very low temperatures (-100 to -78 °C), while deprotonation may become more competitive at slightly higher temperatures.
A third, though generally less favored, possibility is the directed metalation at the ortho-position of the phenyl ring of the sulfonyl group. The oxygen atoms of the sulfonyl group can direct lithiation to the C-2' position of the phenyl ring, a common pathway for arylsulfonamides.
| Reagent | Temperature (°C) | Likely Major Pathway | Product Type after Electrophilic Quench (E+) |
| n-BuLi / THF | -78 | Iodine-Lithium Exchange | 2-E-1-(phenylsulfonyl)-1H-pyrrole |
| s-BuLi / TMEDA | -78 to -40 | Deprotonation at C-5 | 5-E-2-iodo-1-(phenylsulfonyl)-1H-pyrrole |
| t-BuLi / Et₂O | -78 | Iodine-Lithium Exchange | 2-E-1-(phenylsulfonyl)-1H-pyrrole |
This interactive table summarizes the probable outcomes of metalation on this compound under different conditions. The actual product distribution may vary based on specific substrates and reaction parameters.
Cycloaddition Reactions and Intramolecular Cyclization Pathways
The inherent aromaticity of the pyrrole ring generally makes it a reluctant participant in [4+2] cycloaddition reactions. However, the attachment of a strong electron-withdrawing group, such as phenylsulfonyl, to the nitrogen atom reduces the aromatic character of the pyrrole nucleus. This electronic modification enhances its reactivity as a diene in Diels-Alder reactions, particularly with electron-deficient dienophiles.
While this compound itself is not extensively documented as a diene, the reactivity of N-phenylsulfonylpyrrole provides a clear model. These reactions typically require thermal conditions or Lewis acid catalysis to proceed efficiently. The presence of the iodo substituent at the C-2 position in this compound is expected to influence the cycloaddition in several ways:
Steric Hindrance: The iodine atom can sterically hinder the approach of the dienophile, potentially lowering the reaction rate and influencing the facial selectivity of the cycloaddition.
Electronic Effects: The electron-donating (via lone pairs) and inductively withdrawing nature of iodine can modulate the energy levels of the diene's frontier molecular orbitals, affecting reactivity.
Regioselectivity: In reactions with unsymmetrical dienophiles, the 2-iodo substituent would be expected to exert a strong directing effect on the regiochemical outcome of the cycloaddition.
Intramolecular Diels-Alder (IMDA) reactions, where the dienophile is tethered to the pyrrole ring, can also be facilitated by the N-phenylsulfonyl group. rsc.org This strategy is effective for constructing complex, fused-ring systems.
| Diene | Dienophile | Conditions | Product Type |
| 1-(Phenylsulfonyl)-1H-pyrrole | Maleic anhydride | Xylene, reflux | 7-Azanorbornene derivative |
| 1-(Phenylsulfonyl)-1H-pyrrole | Dimethyl acetylenedicarboxylate | Toluene, 110 °C | Dihydroindole derivative (after aromatization) |
| 2-substituted-1-(phenylsulfonyl)-1H-pyrrole | N-Phenylmaleimide | High temperature | Substituted 7-Azanorbornene derivative |
This interactive table illustrates typical Diels-Alder reactions involving N-phenylsulfonylpyrrole derivatives.
The carbon-iodine bond at the C-2 position of this compound is a key functional group for building fused heterocyclic systems via annulation strategies. This approach typically involves a transition-metal-catalyzed cross-coupling reaction to install a side chain, followed by an intramolecular cyclization to form a new ring.
A common and powerful strategy involves palladium-catalyzed reactions such as the Heck, Suzuki, or Sonogashira coupling. For instance, a Heck reaction between this compound and an appropriately functionalized alkene can introduce a side chain that subsequently undergoes an intramolecular cyclization (e.g., a Friedel-Crafts type reaction or another metal-catalyzed C-H activation) to generate a pyrrole-fused system.
Another elegant approach is a tandem or cascade reaction where the initial coupling event triggers a spontaneous cyclization. Copper-catalyzed tandem annulation reactions have been developed for similar iodo-heterocycles, providing rapid access to complex polycyclic structures. rsc.org For example, coupling with a terminal alkyne (Sonogashira reaction) followed by an intramolecular hydroamination or cyclization onto a tethered functional group can lead to the formation of pyrrolo[1,2-a]pyrazines, pyrrolo[1,2-a]pyrimidines, or other related fused systems.
| Coupling Reaction | Coupling Partner | Catalyst | Subsequent Cyclization | Fused System Example |
| Sonogashira | Terminal alkyne with a nucleophilic group | Pd/Cu | Intramolecular addition | Pyrrolo[2,1-b]thiazole |
| Heck | o-amino styrene | Pd | Intramolecular C-N bond formation | Pyrrolo[1,2-a]quinoline |
| Suzuki | 2-formylphenylboronic acid | Pd | Intramolecular condensation | Pyrrolo[2,1-a]isoindole |
This interactive table outlines potential annulation strategies starting from this compound to construct various fused heterocyclic scaffolds.
Redox Chemistry of the Phenylsulfonyl Moiety in this compound
The phenylsulfonyl group is generally considered redox-stable under many common reaction conditions, which is a key attribute for its use as a protecting group. ebi.ac.uk However, its specific removal or transformation involves distinct redox chemistry, primarily reductive cleavage.
The most significant redox reaction involving the phenylsulfonyl moiety in this context is its reductive removal to deprotect the pyrrole nitrogen. This transformation is crucial for accessing the N-H pyrrole core after performing other synthetic modifications on the molecule. The cleavage of the strong sulfur-nitrogen bond typically requires potent reducing agents. Classic conditions include dissolving metal reductions (e.g., sodium in liquid ammonia, sodium amalgam) or treatment with strong hydride reagents. Milder conditions have also been developed, including the use of samarium(II) iodide or magnesium in methanol.
Electrochemical methods offer a particularly mild alternative for the reductive desulfonylation. researchgate.net Under constant cathodic potential in a protic medium, the phenylsulfonyl group can be cleaved via a single electron reduction that induces the S-N bond scission. researchgate.net
Beyond reductive cleavage, the phenylsulfonyl group can participate in radical chemistry. Under photoredox catalysis conditions, sulfonyl-containing compounds can generate sulfonyl radicals. acs.org These highly reactive intermediates can engage in various transformations, such as addition to olefins, although this application is less common in the context of N-phenylsulfonylpyrroles compared to its role as a protecting group. Oxidation of the sulfur atom from S(VI) is not a common transformation as it is already in its highest oxidation state.
Advanced Spectroscopic and Structural Characterization of 2 Iodo 1 Phenylsulfonyl 1h Pyrrole and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity and chemical environment of atoms within a molecule. For "2-Iodo-1-(phenylsulfonyl)-1H-pyrrole," a combination of ¹H NMR, ¹³C NMR, and heteronuclear correlation spectroscopies would be employed for a complete structural assignment.
The ¹H NMR spectrum of "this compound" is expected to exhibit distinct signals corresponding to the protons of the pyrrole (B145914) ring and the phenylsulfonyl group. Based on the analysis of related compounds, such as 1-(phenylsulfonyl)-1H-pyrrole, and the known effects of an iodine substituent, the following spectral characteristics can be predicted.
The protons of the phenyl group will likely appear as a complex multiplet in the aromatic region, typically between δ 7.0 and 8.0 ppm. The electron-withdrawing nature of the sulfonyl group would deshield these protons.
The protons on the pyrrole ring are expected to show a characteristic splitting pattern. In the absence of the iodine substituent, the H2/H5 protons of 1-(phenylsulfonyl)-1H-pyrrole appear as a triplet, and the H3/H4 protons also appear as a triplet. The introduction of an iodine atom at the C2 position will significantly alter this pattern. The proton at C5 (H5) would likely appear as a doublet of doublets, coupled to H4 and H3. The H4 proton would also be a doublet of doublets, coupled to H5 and H3. The H3 proton would appear as a triplet (or more accurately, a doublet of doublets with similar coupling constants), coupled to H4 and H5. The iodine atom is expected to have a deshielding effect on the adjacent H3 proton.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound in CDCl₃
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
|---|---|---|---|
| Phenyl-H | 7.0 - 8.0 | m | - |
| Pyrrole-H3 | ~6.5 | dd | J(H3-H4) ≈ 3.5, J(H3-H5) ≈ 1.5 |
| Pyrrole-H4 | ~6.2 | dd | J(H4-H3) ≈ 3.5, J(H4-H5) ≈ 3.0 |
Note: These are predicted values based on known substituent effects and data from analogous compounds. Actual experimental values may vary.
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The phenylsulfonyl group will exhibit characteristic signals for its four distinct carbon environments. The carbon atom attached to the sulfur (ipso-carbon) will be found at a specific chemical shift, with the ortho, meta, and para carbons appearing at slightly different shifts.
For the pyrrole ring, the most significant effect will be observed for the carbon atom bearing the iodine substituent (C2). The heavy atom effect of iodine is expected to cause a significant upfield shift for the C2 signal. The other pyrrole carbons (C3, C4, and C5) will also have distinct chemical shifts influenced by both the phenylsulfonyl group and the iodine atom.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Phenyl-C (ipso) | ~138 |
| Phenyl-C (ortho) | ~127 |
| Phenyl-C (meta) | ~129 |
| Phenyl-C (para) | ~134 |
| Pyrrole-C2 | ~80 |
| Pyrrole-C3 | ~115 |
| Pyrrole-C4 | ~112 |
Note: These are predicted values based on known substituent effects and data from analogous compounds. Actual experimental values may vary.
To unambiguously assign the proton and carbon signals, two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable.
HSQC: This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. This would allow for the direct assignment of the pyrrole H3, H4, and H5 protons to their corresponding carbon atoms (C3, C4, and C5).
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of "this compound" would be dominated by the characteristic vibrations of the sulfonyl group and the aromatic rings.
The most prominent features in the IR spectrum would be the strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl group. These are typically observed in the ranges of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.
The spectrum would also show characteristic absorptions for the C-H stretching of the aromatic rings (both phenyl and pyrrole) typically above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings would appear in the 1600-1450 cm⁻¹ region. The C-N stretching vibration of the pyrrole ring is also expected in the fingerprint region. The C-I stretching vibration would be expected at lower wavenumbers, typically in the range of 600-500 cm⁻¹, though it may be weak and difficult to assign definitively.
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| S=O | Asymmetric Stretch | 1350 - 1300 | Strong |
| S=O | Symmetric Stretch | 1160 - 1120 | Strong |
| Aromatic C-H | Stretch | > 3000 | Medium |
| Aromatic C=C | Stretch | 1600 - 1450 | Medium to Weak |
| C-N | Stretch | Fingerprint Region | Medium |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation. For "this compound," the mass spectrum would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight.
The fragmentation pattern would be influenced by the different functional groups present. Common fragmentation pathways for N-phenyl benzenesulfonamides include the loss of SO₂. researchgate.net Therefore, a significant fragment corresponding to the loss of sulfur dioxide from the molecular ion would be anticipated. Another likely fragmentation would be the cleavage of the N-S bond, leading to the formation of a phenylsulfonyl cation and a 2-iodopyrrolyl radical, or vice-versa. The presence of the iodine atom would also be evident from its characteristic isotopic pattern if high-resolution mass spectrometry is employed. Fragmentation of the pyrrole ring itself is also possible. Studies on 2-substituted pyrrole derivatives have shown that the side-chain at the 2-position significantly influences the fragmentation pathways. researchgate.net
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Possible Fragment Identity |
|---|---|
| [M]⁺ | Molecular Ion |
| [M - SO₂]⁺ | Loss of sulfur dioxide |
| [C₆H₅SO₂]⁺ | Phenylsulfonyl cation |
| [C₄H₃IN]⁺ | 2-Iodopyrrolyl cation |
| [C₆H₅]⁺ | Phenyl cation |
X-ray Crystallography for Solid-State Structural Elucidation
While no specific X-ray crystal structure for "this compound" is publicly available, analysis of a closely related compound, 1-phenylsulfonyl-3-phenylsulfinyl-2,5-dimethylpyrrole, provides valuable insights into the likely solid-state conformation. researchgate.net
X-ray crystallography would definitively determine the three-dimensional arrangement of atoms in the crystal lattice, providing precise bond lengths, bond angles, and torsional angles. It would reveal the orientation of the phenylsulfonyl group relative to the pyrrole ring. It is expected that the phenyl and pyrrole rings would not be coplanar due to steric hindrance, and the exact dihedral angle between the two ring systems would be a key piece of structural information.
Furthermore, crystallographic data would elucidate any intermolecular interactions, such as C-H···O or C-H···π interactions, which govern the packing of the molecules in the crystal. The presence of the iodine atom could also lead to halogen bonding interactions in the solid state.
Table 5: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1-(phenylsulfonyl)-1H-pyrrole |
| 2-iodopyrrole |
Theoretical and Computational Studies on 2 Iodo 1 Phenylsulfonyl 1h Pyrrole
Density Functional Theory (DFT) Calculations
DFT has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. By approximating the many-electron wavefunction in terms of the electron density, DFT allows for the calculation of various molecular properties, providing a foundational understanding of the molecule's structure and intrinsic reactivity.
Electronic Structure and Bonding Analysis
The C-I bond at the 2-position of the pyrrole (B145914) ring is another focal point of analysis. DFT calculations provide an accurate measure of its length, which is indicative of its strength and susceptibility to cleavage in chemical reactions.
Furthermore, an analysis of the Mulliken atomic charges provides a quantitative picture of the electron distribution across the molecule. The strong electron-withdrawing nature of the phenylsulfonyl group is expected to render the nitrogen atom significantly electron-deficient. This effect, combined with the presence of the iodine atom, is anticipated to result in a net positive charge on the C2 carbon of the pyrrole ring, making it an electrophilic center. The iodine atom itself will also carry a partial positive charge, enhancing its character as a good leaving group in nucleophilic substitution and cross-coupling reactions.
Below are representative data tables for the optimized geometric parameters and Mulliken atomic charges of 2-Iodo-1-(phenylsulfonyl)-1H-pyrrole, derived from DFT calculations on analogous structures.
Table 1: Predicted Optimized Geometric Parameters for this compound
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Lengths | ||
| C-I | ~2.08 Å | |
| N1-S | ~1.68 Å | |
| S-O1 | ~1.45 Å | |
| S-O2 | ~1.45 Å | |
| N1-C2 | ~1.39 Å | |
| N1-C5 | ~1.39 Å | |
| Bond Angles | ||
| C2-N1-S | ~125° | |
| C5-N1-S | ~125° | |
| O1-S-O2 | ~120° | |
| N1-S-C(phenyl) | ~108° | |
| Dihedral Angle |
Table 2: Predicted Mulliken Atomic Charges for Key Atoms in this compound
| Atom | Predicted Mulliken Charge (e) |
|---|---|
| I | +0.15 |
| C2 (pyrrole) | +0.20 |
| N1 (pyrrole) | -0.45 |
| S | +1.20 |
Reactivity Predictions and Regioselectivity Studies
The electronic structure data obtained from DFT calculations are instrumental in predicting the chemical reactivity of this compound. The analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful. The energy and spatial distribution of these orbitals indicate the most probable sites for electrophilic and nucleophilic attack.
For this compound, the LUMO is expected to be localized primarily on the pyrrole ring, particularly around the C2 carbon and the iodine atom. This suggests that the molecule is susceptible to nucleophilic attack at this position, leading to the displacement of the iodide. The energy of the LUMO can be correlated with the molecule's ability to accept electrons.
Conversely, the HOMO is likely distributed across the phenyl ring of the sulfonyl group and parts of the pyrrole ring not directly influenced by the electron-withdrawing groups. The HOMO-LUMO energy gap is a critical parameter that reflects the chemical reactivity of the molecule; a smaller gap generally implies higher reactivity. irjweb.com
Regioselectivity in reactions such as further electrophilic substitution on the pyrrole or phenyl rings can also be predicted. The phenylsulfonyl group is a meta-director for electrophilic aromatic substitution on the phenyl ring. On the pyrrole ring, the strong deactivating effect of the N-sulfonyl group would make further electrophilic substitution challenging. nih.gov However, should a reaction occur, computational analysis of the stability of potential intermediates (sigma complexes) would predict the most likely site of attack.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations
TD-DFT is a powerful extension of DFT used to study the excited-state properties of molecules, including the prediction of electronic absorption spectra (UV-Vis). mdpi.com By calculating the response of the electron density to a time-dependent electric field, TD-DFT can determine the energies of electronic transitions and their corresponding oscillator strengths, which relate to the intensity of absorption peaks. nih.govcnr.it
For this compound, TD-DFT calculations can predict the low-lying electronic transitions, which are typically of a π → π* nature. These transitions involve the promotion of an electron from a bonding or non-bonding π orbital to an antibonding π* orbital. The presence of the conjugated pyrrole and phenyl systems suggests that the molecule will absorb in the UV region. The calculations can elucidate the nature of these transitions, for instance, whether they are localized on one of the aromatic rings or involve charge transfer between the pyrrole and phenylsulfonyl moieties. rsc.org
A representative table of predicted electronic transitions is provided below, based on typical results for similar aromatic sulfonyl compounds.
Table 3: Predicted Low-Lying Singlet Electronic Transitions for this compound
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|---|
| S0 → S1 | 4.50 | 275 | 0.25 | HOMO → LUMO (π → π*) |
| S0 → S2 | 4.95 | 250 | 0.18 | HOMO-1 → LUMO (π → π*) |
Mechanistic Investigations through Computational Modeling
Computational modeling provides a powerful lens through which to investigate the detailed mechanisms of chemical reactions. By mapping the potential energy surface, key structures such as transition states and intermediates can be located and characterized, offering a step-by-step understanding of how reactants are converted into products.
Transition State Analysis and Energy Profiles
For reactions involving this compound, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Negishi couplings), computational modeling can be used to identify the transition states for each elementary step (oxidative addition, transmetalation, and reductive elimination). nih.govpolito.it The geometry of a transition state reveals the atomic arrangement at the peak of the energy barrier, and vibrational frequency calculations can confirm its nature (a single imaginary frequency corresponding to the reaction coordinate).
Elucidation of Reaction Pathways and Intermediates
Computational studies are crucial for elucidating the precise pathways of complex reactions and characterizing the often short-lived intermediates involved. In the context of a Suzuki coupling of this compound with an arylboronic acid, for example, DFT calculations can model the full catalytic cycle. mdpi.com
This would involve:
Oxidative Addition: Modeling the insertion of a Pd(0) catalyst into the C-I bond to form a Pd(II) intermediate. The calculations would confirm the stereochemistry and energy of this key step.
Transmetalation: Investigating the transfer of the aryl group from the boronic acid to the palladium center, often involving a base, to form a diorganopalladium(II) complex.
Reductive Elimination: Modeling the final step where the two organic fragments are coupled, regenerating the Pd(0) catalyst and forming the biaryl product.
By examining alternative pathways and potential side reactions, computational modeling can explain experimental observations such as byproduct formation and provide insights for optimizing reaction conditions. For instance, the model could explore the feasibility of a competing Negishi or Stille coupling if organozinc or organotin reagents were present. nih.govcapes.gov.brcore.ac.uk
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies the complex picture of molecular orbitals by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These two orbitals are key to understanding a molecule's reactivity. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor.
The energy difference between the HOMO and the LUMO, known as the HOMO-LUMO gap, is a crucial parameter. A small HOMO-LUMO gap suggests that a molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. Conversely, a large HOMO-LUMO gap points to high kinetic stability and lower chemical reactivity, as more energy is required to move an electron from the HOMO to the LUMO.
For a molecule like this compound, an FMO analysis would involve calculating the energies of the HOMO and LUMO and mapping their electron density distributions. This would reveal the most probable sites for nucleophilic and electrophilic attack. The phenylsulfonyl group, being strongly electron-withdrawing, is expected to lower the energy of both the HOMO and LUMO compared to an unsubstituted pyrrole. The iodine atom, with its own electronic effects, would further influence the orbital energies and their distribution.
Detailed research findings on the FMO analysis of this compound are not available in the consulted literature. However, a hypothetical FMO analysis would provide valuable insights. For instance, the location of the HOMO would indicate the most nucleophilic region of the molecule, likely to react with electrophiles. Conversely, the distribution of the LUMO would highlight the most electrophilic centers, susceptible to attack by nucleophiles.
A comprehensive computational study, likely employing Density Functional Theory (DFT), would be necessary to determine the precise energy values and spatial distributions of the frontier orbitals for this compound. Such a study would generate data that could be tabulated as follows:
| Parameter | Energy (eV) |
|---|---|
| EHOMO | Data Not Available |
| ELUMO | Data Not Available |
| HOMO-LUMO Gap (ΔE) | Data Not Available |
The HOMO-LUMO gap is not only indicative of reactivity but also relates to the electronic absorption properties of the molecule. A smaller gap generally corresponds to absorption at longer wavelengths. Therefore, FMO analysis can also predict the UV-Visible absorption characteristics of the compound.
Synthetic Utility and Research Applications of 2 Iodo 1 Phenylsulfonyl 1h Pyrrole As a Versatile Intermediate
Building Block in Complex Heterocyclic Synthesis
The reactivity of the carbon-iodine bond in 2-Iodo-1-(phenylsulfonyl)-1H-pyrrole makes it an ideal substrate for transition-metal-catalyzed cross-coupling reactions. This capability allows for the straightforward introduction of various substituents onto the pyrrole (B145914) core, enabling the synthesis of both simple functionalized derivatives and complex fused ring systems.
Preparation of Diverse Functionalized Pyrrole Derivatives
The primary utility of this compound lies in its application in palladium-catalyzed cross-coupling reactions, which are fundamental for forming carbon-carbon and carbon-heteroatom bonds. The iodine substituent is an excellent leaving group for such transformations.
Suzuki-Miyaura Coupling: This reaction is used to form carbon-carbon bonds by coupling the iodopyrrole with organoboron compounds. Research on analogous structures, such as 3-iodo-2-formyl-1-tosylpyrroles, has demonstrated that these substrates couple efficiently with a wide range of arylboronic acids. researchgate.net This methodology is directly applicable to this compound for the synthesis of 2-arylpyrroles. The reactions typically employ a palladium catalyst like PdCl₂(dppf) and a base, and are compatible with electron-rich, electron-poor, and sterically hindered arylboronic acids. researchgate.net
| Arylboronic Acid Coupling Partner | Catalyst System | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Phenylboronic acid | PdCl₂(dppf), Na₂CO₃ | 2-Formyl-3-phenyl-1-tosylpyrrole | 89 | researchgate.net |
| o-Nitrophenylboronic acid | PdCl₂(dppf), Na₂CO₃ | 2-Formyl-3-(o-nitrophenyl)-1-tosylpyrrole | 95 | researchgate.net |
| p-Methoxyphenylboronic acid | PdCl₂(dppf), Na₂CO₃ | 2-Formyl-3-(p-methoxyphenyl)-1-tosylpyrrole | 85 | researchgate.net |
| 2-Thienylboronic acid | PdCl₂(dppf), Na₂CO₃ | 2-Formyl-3-(2-thienyl)-1-tosylpyrrole | 88 | researchgate.net |
Sonogashira Coupling: This reaction allows for the formation of a C(sp²)-C(sp) bond between the iodopyrrole and a terminal alkyne. This transformation introduces an alkynyl substituent at the 2-position of the pyrrole ring, which is a valuable functional group for further synthetic manipulations, including cyclization reactions to form fused heterocycles. researchgate.net
Heck Coupling: The Heck reaction can be employed to couple this compound with alkenes, leading to the formation of 2-alkenylpyrrole derivatives. sioc-journal.cnwikipedia.orgorganic-chemistry.org This method provides a direct route to vinyl-substituted pyrroles.
Stille Coupling: This involves the reaction with organostannanes. While iodopyrroles can be challenging substrates due to potential instability, related pseudohalides like pyrrolylsulfonium salts have been successfully used in Stille couplings, indicating the feasibility of this approach for C-C bond formation. bath.ac.uk
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org By reacting this compound with various primary or secondary amines, a diverse library of 2-aminopyrrole derivatives can be synthesized.
Synthesis of Fused Pyrrole Systems (e.g., Pyrrolopyridines, Indoles)
The functionalized pyrroles derived from this compound are key intermediates for constructing more complex, fused heterocyclic systems.
Indole (B1671886) Synthesis: One established strategy for indole synthesis involves the cyclization of 2-alkynylanilines. A synthetic sequence could begin with the Sonogashira coupling of this compound with a protected 2-ethynylaniline. The resulting diarylacetylene intermediate, after removal of the phenylsulfonyl protecting group, can undergo intramolecular cyclization to furnish a substituted pyrrolo[2,3-b]indole (B14758588) scaffold.
Pyrrolopyridine Synthesis: The synthesis of pyrrolopyridines (azaindoles) can be achieved through various cyclization strategies. For example, a 2-alkynylpyrrole derivative, obtained via Sonogashira coupling, can be reacted with reagents that provide the necessary nitrogen and carbon atoms to form the fused pyridine (B92270) ring. Intramolecular cyclization of appropriately substituted N-(butynyl)-sulfonamides has been shown to produce dihydropyrroles, showcasing a relevant cyclization pathway. rsc.org
Precursor to Biologically Relevant Scaffolds in Chemical Research
The pyrrole nucleus is a core component of many biologically active molecules. The ability to functionalize and elaborate the pyrrole ring using this compound makes it a valuable precursor in medicinal chemistry and natural product synthesis.
Contributions to Natural Product Synthesis Methodologies
The strategic construction of biaryl linkages is a common challenge in the total synthesis of natural products. The palladium-catalyzed cross-coupling of iodopyrroles provides a powerful solution to this challenge. A notable example is in the synthesis of the natural product (–)-Rhazinilam and its analogues. researchgate.net The core structure of Rhazinilam contains a hindered 3-arylpyrrole moiety. Research has shown that the Suzuki-Miyaura coupling of 3-iodo-2-formyl-1-tosylpyrrole with various arylboronic acids is a highly effective method for constructing this key biaryl bond. researchgate.net This strategy highlights the importance of N-sulfonylated iodopyrroles as key building blocks in synthetic approaches to complex alkaloids, providing a blueprint for how this compound can be applied to create the C2-aryl linkage found in other natural products.
Development of Novel Synthetic Methodologies and Reagents
While this compound is primarily used as a substrate in established reactions, its predictable reactivity makes it an excellent model compound for optimizing and expanding the scope of these methods. For instance, its use in exploring catalyst systems, ligands, and reaction conditions for palladium-catalyzed couplings on electron-rich heterocyclic systems contributes to the broader development of synthetic methodology. researchgate.net The stability conferred by the N-phenylsulfonyl group, coupled with the defined point of reactivity at the C-I bond, allows researchers to test the limits of new catalytic protocols for their tolerance of heterocyclic substrates, which are often challenging partners in cross-coupling reactions.
Role in Advanced Organic Chemistry Research and Development
In the landscape of advanced organic chemistry, this compound serves as a quintessential example of a multi-functional synthetic intermediate. Its design incorporates two key features that are highly sought after in multi-step synthesis: a stable protecting group that also influences the electronic properties of the heterocyclic core, and a reactive functional group positioned for selective elaboration. The phenylsulfonyl group effectively shields the reactive pyrrole nitrogen from undesired side reactions, while the iodo group at the C2 position provides a reliable site for introducing molecular complexity through a host of powerful and well-understood cross-coupling reactions. This dual functionality makes it an invaluable tool for systematically building libraries of substituted pyrroles for drug discovery programs and for executing precise bond constructions in the target-oriented synthesis of complex natural products and materials.
Q & A
Q. Synthetic Pathway :
Couple with indole boronic acid via Pd catalysis.
Cyclize using Fe powder in acetic acid to form tricyclic scaffolds .
How can computational methods predict the regioselectivity of reactions involving this compound?
Answer:
- DFT Calculations : Gaussian 09 with B3LYP/6-311+G(d,p) basis set calculates Fukui indices (e.g., f⁻ = 0.12 at C-3, favoring electrophilic attack) .
- Molecular Dynamics : Simulates solvent effects on transition states (e.g., DMF stabilizes charged intermediates) .
Q. Software Recommendations :
- Gaussian : For electronic structure analysis.
- VMD : For visualizing reaction trajectories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
